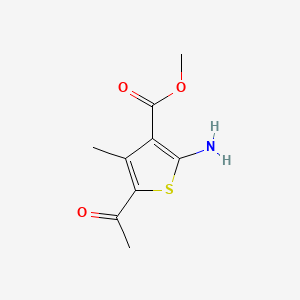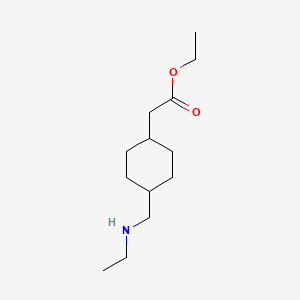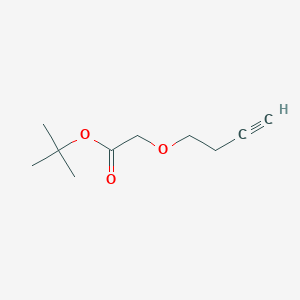![molecular formula C21H22N2O4S B2424688 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922656-14-2](/img/structure/B2424688.png)
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, also known as EMTB, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. EMTB belongs to the class of thiazole-containing compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial Properties
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide and its derivatives have shown promising antimicrobial properties. A study by Desai, Rajpara, and Joshi (2013) highlighted the synthesis and antimicrobial screening of similar thiazole derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Thiazole derivatives, including those structurally related to this compound, have been explored for their anticancer properties. Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug etoposide, indicating their potential in cancer treatment (Ravinaik et al., 2021).
Photodynamic Therapy
Thiazole derivatives have also been investigated for their application in photodynamic therapy, particularly in the treatment of cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with thiazole components, demonstrating high singlet oxygen quantum yield. These features make them suitable for Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Neuropharmacology
Thiazole compounds have been explored in the context of neuropharmacology as well. For example, Piccoli et al. (2012) investigated compounds structurally similar to this compound for their effects on compulsive food consumption, demonstrating the potential role of orexin receptors in binge eating and other eating disorders. This suggests the relevance of thiazole derivatives in neuropharmacological applications (Piccoli et al., 2012).
Mécanisme D'action
Target of action
Compounds with a thiazole ring, like “N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide”, have been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical pathways
The affected pathways would depend on the specific target and the role of that target within the cell. For example, if the target is involved in the synthesis of a certain molecule, inhibiting that target could lead to a decrease in the levels of that molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on various factors including its chemical structure, the route of administration, and the patient’s physiology .
Result of action
The molecular and cellular effects would depend on the specific target and the role of that target within the cell. For example, if the target is involved in cell division, inhibiting that target could lead to a decrease in cell proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Propriétés
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-5-27-15-11-9-14(10-12-15)18-13(2)28-21(22-18)23-20(24)16-7-6-8-17(25-3)19(16)26-4/h6-12H,5H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILYULBHRXDETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)

![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)




![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)
